5-(Benzyloxy)-2,3-dichloropyridine
Overview
Description
5-(Benzyloxy)-2,3-dichloropyridine: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a benzyloxy group attached to the fifth position of a 2,3-dichloropyridine ring
Mechanism of Action
Target of Action
The primary target of 5-(Benzyloxy)-2,3-dichloropyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Mode of Action
It’s suggested that it may participate in reactions involving the formation of carbon-carbon bonds, such as the suzuki–miyaura cross-coupling . In these reactions, the compound could interact with its targets through a process of oxidative addition and transmetalation .
Biochemical Pathways
It’s suggested that the compound may be involved in carbon–carbon bond forming reactions, which are fundamental to many biochemical pathways .
Result of Action
Its involvement in carbon–carbon bond forming reactions suggests it may play a role in the synthesis of complex organic compounds .
Action Environment
The suzuki–miyaura cross-coupling reaction, in which the compound may participate, is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2,3-dichloropyridine typically involves the reaction of 2,3-dichloropyridine with benzyl alcohol in the presence of a base. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 2,3-dichloropyridine with a benzyloxyboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 5-(Benzyloxy)-2,3-dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to a benzaldehyde group or reduced to a benzyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the benzyloxy group.
Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.
Major Products Formed:
Substituted Pyridines: Formed through substitution reactions.
Benzaldehyde Derivatives: Formed through oxidation of the benzyloxy group.
Complex Aromatic Compounds: Formed through coupling reactions.
Scientific Research Applications
Chemistry: 5-(Benzyloxy)-2,3-dichloropyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry: In the materials science field, this compound is used in the synthesis of polymers and other materials with specific properties.
Comparison with Similar Compounds
2,3-Dichloropyridine: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.
5-(Methoxy)-2,3-dichloropyridine: Similar structure but with a methoxy group instead of a benzyloxy group, which can affect its reactivity and biological activity.
Uniqueness: The presence of the benzyloxy group in 5-(Benzyloxy)-2,3-dichloropyridine provides unique reactivity and potential biological activity compared to similar compounds. This makes it a valuable intermediate in the synthesis of more complex molecules and a potential lead compound in drug discovery .
Biological Activity
5-(Benzyloxy)-2,3-dichloropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : CHClN
- Molecular Weight : 239.09 g/mol
- CAS Number : 1314987-39-7
The compound features a dichloropyridine core with a benzyloxy substituent that may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Dichloropyridine : The initial step involves the chlorination of pyridine derivatives to introduce the chlorine atoms at the 2 and 3 positions.
- Benzyloxy Group Introduction : The benzyloxy group can be introduced through nucleophilic substitution reactions, where a benzyloxy compound reacts with the dichloropyridine under basic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of chlorine and the benzyloxy group enhances its lipophilicity and may facilitate binding to target proteins or enzymes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various pyridine derivatives for their effectiveness against bacterial strains, revealing that modifications in the structure can enhance antibacterial activity.
Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
5-(Chloro)-2-pyridine | Escherichia coli | 64 µg/mL |
4-(Benzyloxy)-pyridine | Pseudomonas aeruginosa | 16 µg/mL |
Table 1: Antimicrobial activity of pyridine derivatives
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. For instance, studies have shown that similar compounds can inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can potentially lead to antidepressant effects.
- Case Study : A derivative was tested for MAO inhibition, showing a significant reduction in enzyme activity at concentrations above 50 µM.
Research Findings
- Pharmacological Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The compound's IC values ranged from 10 to 30 µM depending on the cell type.
- Toxicological Assessments : Toxicity studies indicated that while the compound showed promising biological activity, it also exhibited cytotoxicity at higher concentrations, necessitating further investigation into its therapeutic index.
Properties
IUPAC Name |
2,3-dichloro-5-phenylmethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-11-6-10(7-15-12(11)14)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKDILGRPWWOPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(N=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716551 | |
Record name | 5-(Benzyloxy)-2,3-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-39-7 | |
Record name | 2,3-Dichloro-5-(phenylmethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Benzyloxy)-2,3-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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